1-(Furan-2-yl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(Furan-2-yl)-N-methylmethanamine hydrochloride is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound consists of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a methylmethanamine group attached to the furan ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Scientific Research Applications
1-(Furan-2-yl)-N-methylmethanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. While the specific mechanism of action for “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” is not known, furan derivatives can have various biological activities. For example, 1,2,4-triazoles, which can contain a furan ring, have been shown to have significant antibacterial activity .
Future Directions
The future directions for research on “1-(Furan-2-yl)-N-methylmethanamine hydrochloride” and similar compounds could include further studies on their synthesis, properties, and potential applications. For example, furan derivatives have been studied for their potential use in the development of new antibacterial drugs . Another potential area of research could be the development of more efficient synthesis methods for furan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-N-methylmethanamine hydrochloride typically involves the following steps:
Formation of Furan-2-carbaldehyde: The starting material, furan, undergoes formylation to produce furan-2-carbaldehyde.
Reductive Amination: Furan-2-carbaldehyde is then subjected to reductive amination with methylamine. This step involves the use of a reducing agent such as sodium cyanoborohydride to form 1-(Furan-2-yl)-N-methylmethanamine.
Formation of Hydrochloride Salt: The final step involves the conversion of 1-(Furan-2-yl)-N-methylmethanamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can undergo reduction to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carbaldehyde
- Furan-2,5-dicarboxylic acid
- Tetrahydrofuran
Uniqueness
1-(Furan-2-yl)-N-methylmethanamine hydrochloride is unique due to its specific structure, which combines the furan ring with a methylmethanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to other furan derivatives, it offers enhanced solubility and reactivity, which are advantageous in both research and industrial settings.
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7H,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYQXUZJSSZMOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CO1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589512 |
Source
|
Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-46-0 |
Source
|
Record name | 2-Furanmethanamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99839-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Furan-2-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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